rU ホスホラミダイト

概要

説明

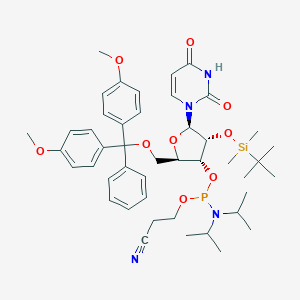

rU ホスホラミダイトは、5'-O-(4,4'-ジメトキシトリチル)-2'-O-TBDMSi-ウリジン-3'-O-[(2-シアノエチル)-(N,N-ジイソプロピル)]-ホスホラミダイトとしても知られており、オリゴヌクレオチドの合成に使用される化学化合物です。これは、RNAの構成要素であるヌクレオシドであるウリジンの誘導体です。 この化合物は、特に分子生物学およびバイオテクノロジーの分野におけるRNA配列の化学合成に使用されます .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to nucleosides and nucleotides. Its applications include:

- Antiviral Agents : The presence of the pyrimidine moiety suggests potential antiviral properties similar to established antiviral drugs like acyclovir. Studies have indicated that modifications in the pyrimidine structure can enhance activity against viral targets .

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with nucleic acid synthesis. The incorporation of phosphanyl groups may enhance cellular uptake and bioactivity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Reagent in Coupling Reactions : The phosphanyl group can participate in various coupling reactions, making it useful for synthesizing more complex organic molecules .

- Protecting Group : The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols in synthetic pathways, allowing for selective reactions without interference from hydroxyl functionalities .

Material Science

The unique properties of this compound lend themselves to applications in material science:

- OLED Materials : Its structural components may be suitable for use in organic light-emitting diodes (OLEDs), where efficient charge transport and light emission are critical .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or conductivity .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antiviral Activity Study : A study demonstrated that modifications of similar pyrimidine-based compounds significantly inhibited viral replication in vitro, suggesting that further exploration of this compound could yield effective antiviral agents .

- Synthesis of Nucleoside Analogues : Researchers successfully synthesized nucleoside analogues using phosphanyl derivatives as intermediates, showcasing the utility of this compound in developing therapeutic agents against viral infections .

- Material Development : In a recent study, the incorporation of TBDMS-protected compounds into polymer films improved their mechanical strength and thermal stability, indicating potential applications in advanced materials technology .

準備方法

合成経路と反応条件

rU ホスホラミダイトの調製には、ウリジンの2'-ヒドロキシル基をtert-ブチルジメチルシリル(TBDMS)基で保護することが含まれます。5'-ヒドロキシル基は、ジメトキシトリチル(DMT)基で保護されます。次に、3'-ヒドロキシル基は、2-シアノエチルN,N-ジイソプロピルクロロホスホラミダイトなどのホスフィチル化試薬を使用してホスホラミダイトに変換されます。 この反応は、通常、加水分解を防ぐために無水条件下で行われます .

工業的生産方法

工業的な設定では、rU ホスホラミダイトの合成は、自動合成機を使用して実行されます。これらの機械は、合成を段階的に実行し、成長中のオリゴヌクレオチド鎖に一度に1つのヌクレオチドを追加します。このプロセスには、脱保護、カップリング、キャッピング、および酸化のサイクルが含まれます。 自動合成機を使用すると、最終製品の効率と純度が向上します .

化学反応の分析

反応の種類

rU ホスホラミダイトは、オリゴヌクレオチド合成中にいくつかのタイプの化学反応を起こします。

カップリング反応: ホスホラミダイトは、1H-テトラゾールなどの活性化剤の存在下で、成長中のオリゴヌクレオチド鎖の5'-ヒドロキシル基と反応します。

酸化: カップリング反応中に形成された亜リン酸トリエステルは、ヨウ素などの酸化剤を使用してリン酸トリエステルに酸化されます。

一般的な試薬と条件

活性化剤: 1H-テトラゾール、5-エチルチオ-1H-テトラゾール(ETT)、および5-ベンジルチオ-1H-テトラゾール(BTT)。

酸化剤: テトラヒドロフラン(THF)と水中のヨウ素。

脱保護剤: DMT除去のためのトリクロロ酢酸(TCA)とTBDMS除去のためのテトラブチルアンモニウムフルオライド(TBAF).

形成される主要な生成物

rU ホスホラミダイトの反応から形成される主な生成物は、目的のRNAオリゴヌクレオチド配列です。 最終生成物は、通常、高性能液体クロマトグラフィー(HPLC)を使用して精製され、高純度と収率が保証されます .

科学研究への応用

rU ホスホラミダイトは、特にRNAオリゴヌクレオチドの合成において、科学研究で広く使用されています。これらのオリゴヌクレオチドは、さまざまなアプリケーションで使用されます。

分子生物学: ポリメラーゼ連鎖反応(PCR)、遺伝子編集、およびDNAシーケンスで使用されます。

バイオテクノロジー: アンチセンスオリゴヌクレオチドベースの治療法とRNA干渉(RNAi)技術の開発に使用されます。

医学: 遺伝性疾患や感染症の治療のためのRNAベースの治療薬の合成に使用されます。

作用機序

rU ホスホラミダイトの作用機序は、化学合成中のRNA配列への組み込みを含みます。ホスホラミダイト基は、成長中のオリゴヌクレオチド鎖の5'-ヒドロキシル基と反応して、亜リン酸トリエステル結合を形成します。この結合は、次に安定したリン酸トリエステルに酸化されます。保護基は、最終的なRNAオリゴヌクレオチドを得るために除去されます。 合成されたRNAは、次に、mRNAやDNAなどの標的分子と相互作用して、その生物学的効果を発揮することができます .

類似の化合物との比較

rU ホスホラミダイトは、オリゴヌクレオチド合成で使用される他のヌクレオシドホスホラミダイトと類似しています。

rA ホスホラミダイト: アデノシンの誘導体。

rC ホスホラミダイト: シチジンの誘導体。

rG ホスホラミダイト: グアノシンの誘導体。

独自性

rU ホスホラミダイトの独自性は、ウリジンを含むRNA配列の合成における特定の使用にあります。その保護基と反応条件は、RNA合成における高効率と収率のために最適化されています。 他のヌクレオシドホスホラミダイトと比較して、rU ホスホラミダイトは、RNAオリゴヌクレオチドにウリジンを組み込むために必要な構成要素を提供します .

類似化合物との比較

rU Phosphoramidite is similar to other nucleoside phosphoramidites used in oligonucleotide synthesis, such as:

rA Phosphoramidite: Adenosine derivative.

rC Phosphoramidite: Cytidine derivative.

rG Phosphoramidite: Guanosine derivative.

Uniqueness

The uniqueness of rU Phosphoramidite lies in its specific use for the synthesis of RNA sequences containing uridine. Its protecting groups and reaction conditions are optimized for high efficiency and yield in RNA synthesis. Compared to other nucleoside phosphoramidites, rU Phosphoramidite provides the necessary building block for incorporating uridine into RNA oligonucleotides .

生物活性

The compound 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that suggest a variety of biological activities. This article synthesizes available research findings regarding its biological activity, including case studies and comparative data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 760.81 g/mol. The compound features a phosphanyl group and a nitrile group, which enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antiviral Activity : Compounds containing pyrimidine derivatives have been noted for their antiviral properties, particularly against RNA viruses.

- Anticancer Properties : The presence of dioxopyrimidine moieties suggests potential activity in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially serving as an inhibitor in biochemical pathways.

Antiviral Activity

A study focusing on related compounds shows that derivatives with dioxopyrimidine structures can inhibit viral replication. For instance, a similar compound demonstrated efficacy against the influenza virus by interfering with viral RNA synthesis.

Anticancer Activity

In vitro studies have demonstrated that compounds containing oxolan rings and pyrimidine derivatives can induce apoptosis in cancer cell lines. One study reported that a structurally similar compound reduced cell viability in breast cancer cells by promoting apoptosis through caspase activation .

Enzyme Inhibition Studies

Research has shown that phosphanyl compounds can act as effective enzyme inhibitors. A comparative study highlighted that compounds with similar phosphanyl structures inhibited the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism. This inhibition could lead to increased levels of cytotoxic metabolites in cancer therapy .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 2'-F-dU Phosphoramidite | Oligonucleotide synthesis | |

| N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | Potential pharmaceutical applications |

特性

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40-,41-,42-,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLXHRBXYGJOC-ZMHKPELYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447507 | |

| Record name | rU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118362-03-1 | |

| Record name | rU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of rU phosphoramidite in oligonucleotide synthesis and how is it used?

A1: rU phosphoramidite, short for ribouridine phosphoramidite, is a crucial reagent in solid-phase RNA synthesis. It serves as the building block for incorporating the ribonucleoside uridine (rU) into a growing RNA chain.

- Protection: The 2'-hydroxyl group of the ribose sugar in rU is highly reactive and needs protection to prevent unwanted side reactions. This is often achieved using protecting groups like 2'-O-TBDMS or the novel 2'-O-ALE (Acetal Levulinyl Ester) as described in one of the papers [].

- Deprotection and Cleavage: After synthesis, the protecting groups are removed, and the RNA molecule is cleaved from the solid support [].

Q2: Besides its use in RNA synthesis, are there other applications for rU phosphoramidite derivatives?

A: While rU phosphoramidite is primarily known for RNA synthesis, researchers are exploring its utility in other areas. One study investigated its application in synthesizing modified RNA molecules containing 5-hydroxymethyluridine [5hm(rU)] []. These modified RNAs hold potential as tools for studying RNA modifications and developing new sequencing technologies. This exemplifies the versatility of rU phosphoramidite as a starting material for creating diverse RNA structures with potentially novel biological functions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。